1-(2-Bromo-5-methoxyphenyl)-1-chloropropan-2-one
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Overview
Description
1-(2-Bromo-5-methoxyphenyl)-1-chloropropan-2-one is an organic compound characterized by the presence of bromine, methoxy, and chlorine substituents on a phenyl ring attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-5-methoxyphenyl)-1-chloropropan-2-one typically involves the bromination of 2-methoxyphenyl derivatives followed by chlorination and subsequent attachment to a propanone moiety. One common method includes the reaction of 2-bromo-5-methoxybenzaldehyde with a chlorinating agent such as thionyl chloride, followed by a Friedel-Crafts acylation to introduce the propanone group.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-5-methoxyphenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and corresponding reduced compounds.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Bromo-5-methoxyphenyl)-1-chloropropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-5-methoxyphenyl)-1-chloropropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine substituents can enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules. This interaction can modulate biological pathways and exert various effects, depending on the specific application.
Comparison with Similar Compounds
- 2-Bromo-5-methoxyphenylboronic acid
- 5-Bromo-2-methoxyphenylboronic acid
- 2-(2-Bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Comparison: 1-(2-Bromo-5-methoxyphenyl)-1-chloropropan-2-one is unique due to the presence of both bromine and chlorine substituents, which confer distinct chemical reactivity and potential applications. In contrast, similar compounds like 2-Bromo-5-methoxyphenylboronic acid primarily feature boronic acid functionality, which is useful in different types of chemical reactions and applications.
Properties
Molecular Formula |
C10H10BrClO2 |
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Molecular Weight |
277.54 g/mol |
IUPAC Name |
1-(2-bromo-5-methoxyphenyl)-1-chloropropan-2-one |
InChI |
InChI=1S/C10H10BrClO2/c1-6(13)10(12)8-5-7(14-2)3-4-9(8)11/h3-5,10H,1-2H3 |
InChI Key |
JONJFGORRBLKRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)OC)Br)Cl |
Origin of Product |
United States |
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